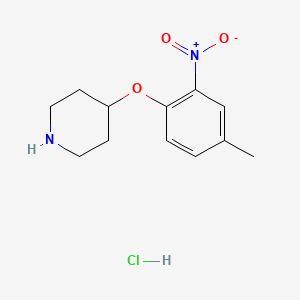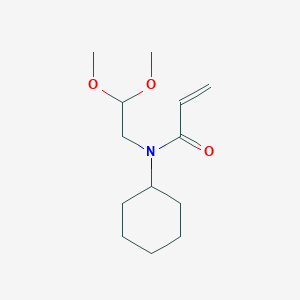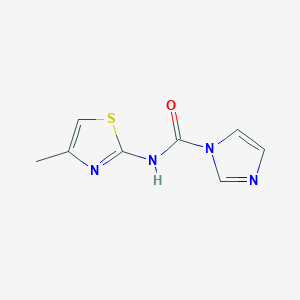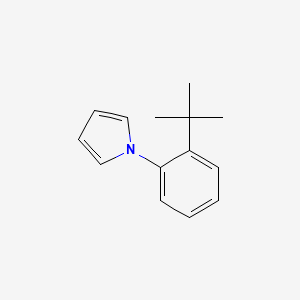![molecular formula C18H25BN2O3 B1397796 1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole CAS No. 1158680-98-8](/img/structure/B1397796.png)
1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
Descripción general
Descripción
This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
Synthesis Analysis
The synthesis of this compound involves the use of transition metal catalysts. It is employed in the synthesis of novel copolymers on the basis of benzothiadiazole and electron-rich arene units . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also involved .Molecular Structure Analysis
The molecular formula of this compound is C18H25BN2O3 . The molecular weight is 328.21 . The structure includes a tetrahydro-pyran-2-yl group, a 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group, and an indazole group .Chemical Reactions Analysis
This compound is used in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via the formation of C-C bonds . It can also be used to synthesize darolutamide derivatives as potential androgen receptor inhibitors .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 480.0±35.0 °C . The predicted density is 1.19±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Features
The compound, often utilized as an intermediate in various chemical syntheses, exhibits significant importance in the structural analysis of 1H-indazole derivatives. Studies emphasize its synthesis and structural confirmation via various spectroscopic methods like FTIR, NMR, and MS, and single-crystal X-ray diffraction. The molecular structure and conformational analysis are rigorously examined, providing insights into its stability and the existence of stable and unstable conformers, as highlighted in a study by Ye et al. (2021) (Ye et al., 2021). Density Functional Theory (DFT) calculations further reinforce these findings, aligning the optimized molecular structure with the crystal structure determined experimentally. This exhaustive analysis sets the foundation for exploring the compound’s physicochemical properties, including molecular electrostatic potential and frontier molecular orbitals (Liao et al., 2022).
Luminescent Properties in Polymer Synthesis
Beyond structural analysis, the compound contributes to the field of materials science, particularly in the synthesis of luminescent materials. For instance, it plays a role in the synthesis of fluorene copolymers, which exhibit intriguing photoluminescent properties. These copolymers, synthesized via the Suzuki coupling reaction, are characterized by molecular weight determination, spectroscopic methods, and their luminescent behavior under different conditions. The findings demonstrate the compound’s utility in enhancing the material's optical properties, making it a valuable component in the development of novel luminescent materials (Cheon et al., 2005).
Role in Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, the compound’s derivatives exhibit a wide range of biological activities, serving as a cornerstone in drug synthesis and optimization. This is evident in the discovery of potent compounds for the treatment of ER+ breast cancer, showcasing the compound’s pivotal role in generating pharmaceutical agents with promising therapeutic effects (Scott et al., 2020). Additionally, the compound facilitates the synthesis of various biologically active compounds, demonstrating its versatility and significance in drug development and optimization processes.
Direcciones Futuras
The compound has potential applications in the synthesis of heteroaryl scaffolds via Suzuki coupling reactions . It can also be used to synthesize darolutamide derivatives, which are potential androgen receptor inhibitors . These applications suggest promising future directions in life science research and drug development.
Propiedades
IUPAC Name |
1-(oxan-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BN2O3/c1-17(2)18(3,4)24-19(23-17)14-9-8-13-12-20-21(15(13)11-14)16-7-5-6-10-22-16/h8-9,11-12,16H,5-7,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVSMJSODQLQDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NN3C4CCCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901124014 | |
| Record name | 1-(Tetrahydro-2H-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901124014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole | |
CAS RN |
1158680-98-8 | |
| Record name | 1-(Tetrahydro-2H-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158680-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Tetrahydro-2H-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901124014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(oxan-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1397713.png)

![3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397721.png)
![4-[(Pent-4-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B1397723.png)


![Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate](/img/structure/B1397726.png)






